![molecular formula C15H16ClN5O2 B14716644 2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 18203-98-0](/img/structure/B14716644.png)
2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is a chemical compound with the molecular formula C15H16ClN5O2 It is characterized by the presence of a chloro-substituted purine ring attached to a phenyl group, which is further linked to a diethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol typically involves the reaction of 6-chloro-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A related compound with a similar purine structure but lacking the phenyl and diethanol groups.
2-Chloroadenine: Another purine derivative with a chloro substitution at a different position.
4-(2-Chloro-9H-purin-6-yl)phenyl methyl ether: A compound with a similar purine and phenyl structure but different functional groups.
Uniqueness
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethanol moiety provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
18203-98-0 |
|---|---|
Molecular Formula |
C15H16ClN5O2 |
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-[4-(6-chloropurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2 |
InChI Key |
CTMWXCRTIFAYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


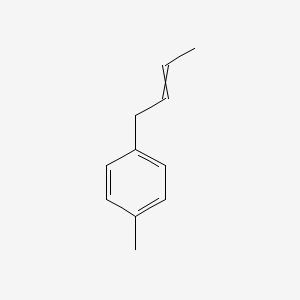
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
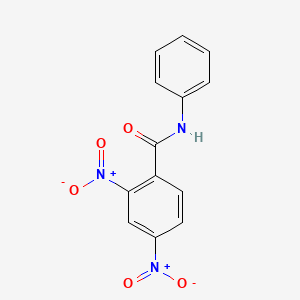
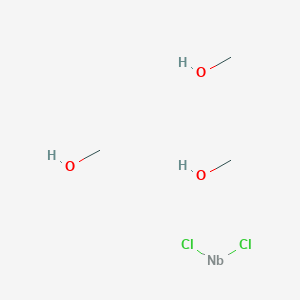



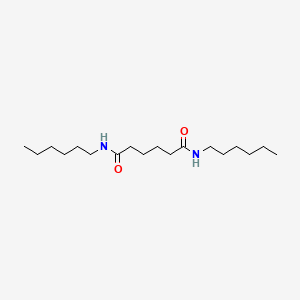

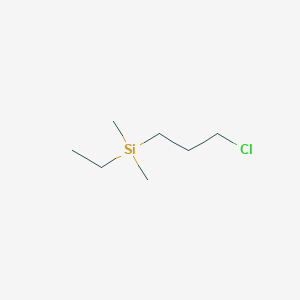

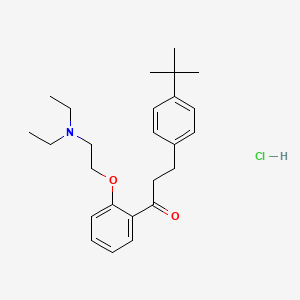
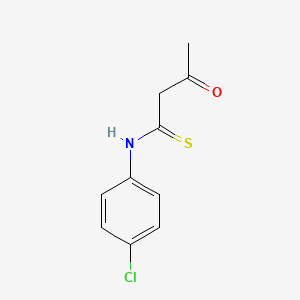
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
